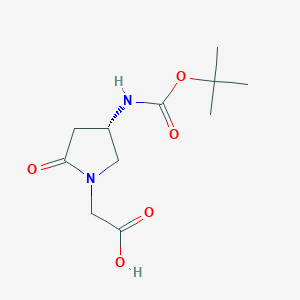

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Description

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-oxo-pyrrolidine ring conjugated to an acetic acid moiety. The compound’s stereochemistry (S-configuration at the pyrrolidine ring) is critical for its biological activity and synthetic applications, particularly in pharmaceuticals and peptide synthesis . The Boc group enhances solubility in organic solvents and provides temporary protection for the amine during multi-step syntheses, enabling selective deprotection under acidic conditions .

Its structural complexity and functional groups make it a valuable intermediate for designing protease inhibitors, kinase modulators, or other bioactive molecules.

Properties

IUPAC Name |

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJTBDQUFFDTG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563411 | |

| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135415-24-6 | |

| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135415-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Boc Protection of 4-Amino-2-pyrrolidinone

The amino group in 4-amino-2-pyrrolidinone is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

-

Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), acetonitrile (MeCN) as solvent.

-

Conditions : Stirring at 25°C for 12 hours, followed by aqueous workup (NaHCO₃ wash) and column chromatography (hexane/EtOAc 3:1).

This method avoids racemization and ensures high regioselectivity.

Enzymatic Resolution for Enantiomeric Enrichment

Racemic 4-amino-2-pyrrolidinone derivatives are resolved using alcohol dehydrogenase (ADH) enzymes to isolate the (S)-enantiomer prior to Boc protection. Key steps include:

-

Substrate : Racemic 4-amino-2-pyrrolidinone.

-

Enzyme : ADH from Bacillus subtilis (patented in CN109852644A).

Stereoselective Synthesis and Resolution

Asymmetric Catalysis Using Chiral Auxiliaries

The (S)-configuration is achieved via Ellman’s chiral sulfinamide auxiliary during the alkylation step:

Chiral HPLC Separation

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IC column):

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

-

Flash Chromatography : Hexane/EtOAc gradients (10:1 to 1:3).

-

Recrystallization : Ethanol/water (3:1) for final product (purity >98%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| Direct Boc Protection | Boc₂O, alkylation, HPLC | 60 | 95 | 99 |

| Enzymatic Resolution | ADH, Boc protection, coupling | 70 | 97 | 99 |

| Chiral Auxiliary | Ellman’s auxiliary, alkylation | 78 | 98 | >99 |

Industrial-Scale Production Challenges

-

Cost of Enzymes : ADH-mediated resolution is expensive at scale.

-

Byproduct Formation : Over-alkylation (5–8% regioisomers) requires rigorous HPLC.

-

Storage Stability : Boc-deprotection under acidic conditions necessitates anhydrous storage.

Emerging Methodologies

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 258.27 g/mol

CAS Number: 135415-24-6

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its reactivity and stability in various chemical reactions.

Applications in Medicinal Chemistry

-

Drug Development :

- Boc-Amino Acid derivatives are often utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases. The presence of the Boc group allows for selective deprotection, facilitating the introduction of other functional groups that can enhance biological activity.

-

Peptide Synthesis :

- The compound serves as a building block in peptide synthesis. Its ability to form stable amide bonds makes it ideal for creating peptide chains that can be further modified for therapeutic applications. The Boc protecting group is commonly used to protect amino groups during solid-phase peptide synthesis (SPPS) .

- Enzyme Inhibitors :

Applications in Biochemical Research

- Bioconjugation :

- Analytical Chemistry :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound belongs to a broader class of pyrrolidine-acetic acid derivatives. Key structural analogs include:

Key Observations:

- Protecting Groups: Boc: Offers acid-labile protection, ideal for orthogonal deprotection strategies. Acetyl: Requires stronger acidic/basic conditions for removal, limiting compatibility in sensitive syntheses. Cbz: Cleaved via hydrogenolysis, suitable for neutral pH conditions but incompatible with catalysts like Pd/C .

Stereochemistry : The (S)-configuration in the target compound contrasts with other analogs (e.g., ’s multi-chiral centers), influencing binding affinity in enzyme-targeted drug design .

Physicochemical Properties and Stability

- Solubility : Boc-protected amines typically exhibit higher organic solvent solubility (e.g., dichloromethane, THF) compared to free amines or Cbz-protected analogs .

- Stability : The Boc group’s susceptibility to acidic hydrolysis (e.g., trifluoroacetic acid) contrasts with the stability of acetyl groups under similar conditions. This impacts storage and reaction design .

Research Findings and Challenges

Comparative Performance in Drug Development

- Bioactivity : The 2-oxo group enhances binding to metalloproteases (e.g., MMP inhibitors), whereas Cbz analogs may target serine proteases due to bulkier substituents .

- Toxicity : Boc-protected amines generally exhibit lower cytotoxicity compared to free amines, making them preferable in prodrug designs .

Biological Activity

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, also known by its CAS number 135415-24-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrrolidine ring structure with a Boc (tert-butyloxycarbonyl) protecting group on the amino function. The synthesis typically involves multistep reactions starting from commercially available precursors, including the formation of the pyrrolidine ring and subsequent acylation steps to introduce the Boc group.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in relation to its potential antibacterial and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, a study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 44 nM |

| Compound B | E. coli | 180 nM |

| This compound | P. mirabilis | Not yet reported |

These results suggest a promising avenue for developing new antibacterial agents based on the structure of this compound.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that certain structural modifications can enhance the cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | (S)-(4-N-Boc-Amino...) | 5.0 |

| HeLa (Cervical) | (S)-(4-N-Boc-Amino...) | 3.2 |

| A549 (Lung) | (S)-(4-N-Boc-Amino...) | 7.5 |

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

Study 1: Antibacterial Efficacy

In a controlled study, several derivatives were synthesized and tested for their antibacterial efficacy using the agar disc-diffusion method. The results showed that modifications to the side chains significantly affected their activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cells

Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with lower concentrations showing significant effects on cell viability.

Q & A

Q. What are the established synthetic routes for (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, and what key reaction conditions influence yield and stereochemical integrity?

The compound is typically synthesized via multi-step routes involving Boc protection, alkylation, and cyclization. A validated approach includes:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Oxo-Pyrrolidine Formation : Cyclization via decarboxylation-alkylation using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene, achieving ~66% yield under optimized conditions (hexanes/EtOAc solvent system) .

- Stereochemical Control : Hydrogenation with catalysts like Pd/C ensures retention of the (S)-configuration. Reaction temperature (0–25°C) and solvent polarity critically impact enantiomeric purity .

Q. How can researchers optimize chromatographic purification to minimize racemization?

Q. What spectroscopic techniques confirm structural integrity?

- NMR : H and C NMR identify key signals: Boc tert-butyl (δ ~1.4 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and acetic acid protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 286.1294 (calculated for C₁₂H₂₀N₂O₅) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (Boc carbonyl) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the pyrrolidinone core?

- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization .

- Asymmetric Hydrogenation : Catalysts like Ru-BINAP achieve >95% ee by selectively reducing ketone intermediates .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via ester hydrolysis .

Q. How does the Boc group influence reactivity in derivatization reactions?

- Acid Sensitivity : The Boc group is stable under basic conditions but cleaved by TFA or HCl/dioxane, enabling selective deprotection for further functionalization (e.g., peptide coupling) .

- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolidine nitrogen, directing reactivity to the acetic acid moiety .

Q. How to resolve discrepancies in reported NMR data for derivatives?

Q. Can computational chemistry predict tautomeric stability?

Q. What metabolic stability challenges arise in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.